molecular formula C22H20N4O4S B11241327 N-(benzo[d][1,3]dioxol-5-yl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B11241327
M. Wt: 436.5 g/mol
InChI Key: ZVZBMCKTLUBKIH-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-({2-OXO-1-[(PYRIDIN-3-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a pyridine ring, and a cyclopenta[d]pyrimidine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-({2-OXO-1-[(PYRIDIN-3-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions The process begins with the preparation of the benzodioxole and pyridine intermediates, followed by their coupling with the cyclopenta[d]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, including the use of catalysts and solvents to enhance reaction efficiency. Large-scale synthesis would require stringent quality control measures to ensure consistency and reproducibility of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-({2-OXO-1-[(PYRIDIN-3-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-({2-OXO-1-[(PYRIDIN-3-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-({2-OXO-1-[(PYRIDIN-3-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-({2-OXO-1-[(PYRIDIN-3-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE: stands out due to its unique combination of structural features, which confer specific chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C22H20N4O4S

Molecular Weight

436.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H20N4O4S/c27-20(24-15-6-7-18-19(9-15)30-13-29-18)12-31-21-16-4-1-5-17(16)26(22(28)25-21)11-14-3-2-8-23-10-14/h2-3,6-10H,1,4-5,11-13H2,(H,24,27)

InChI Key

ZVZBMCKTLUBKIH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)CC5=CN=CC=C5

Origin of Product

United States

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